Regioisomeric Scaffold Differentiation: 4-Azaindole vs. 7-Azaindole Hinge-Binding Geometry and Kinase Selectivity
4-Azaindole (pyrrolo[3,2-b]pyridine) scaffolds such as the target compound exhibit a distinct hinge-binding geometry compared to the 7-azaindole (pyrrolo[2,3-b]pyridine) isomer (CAS 2804663-50-9). The review by Mérour et al. explicitly notes that 4-azaindoles showed a different inhibition and selectivity profile relative to 7-azaindoles across kinase targets, attributed to the repositioning of the pyridine nitrogen within the ATP-binding pocket [1]. This scaffold divergence means that a compound series built on the 4-azaindole core cannot be replaced by its 7-azaindole regioisomer without fundamentally altering the SAR trajectory.
| Evidence Dimension | Kinase inhibition profile (scaffold-level comparison) |
|---|---|
| Target Compound Data | 4-Azaindole scaffold (pyrrolo[3,2-b]pyridine); reported to exhibit distinct kinase inhibition/selectivity [1] |
| Comparator Or Baseline | 7-Azaindole scaffold (pyrrolo[2,3-b]pyridine, e.g., CAS 2804663-50-9); reported as more potent in certain kinase contexts but with differing selectivity [1] |
| Quantified Difference | Exact IC50 fold-difference is target-dependent and not universally quantifiable; the qualitative divergence in selectivity fingerprint is documented across kinase panels [1] |
| Conditions | Cross-kinase panel screening; biochemical kinase inhibition assays |
Why This Matters
Procurement of the correct azaindole regioisomer (4-azaindole) is critical for maintaining SAR integrity in kinase inhibitor programs, as isomer swapping results in distinct hinge-binding geometry that alters both potency and selectivity.
- [1] Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. https://doi.org/10.3390/molecules191219935 View Source
